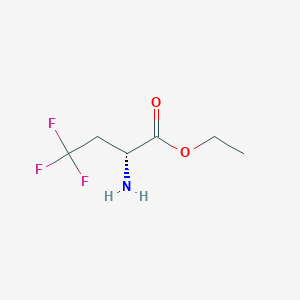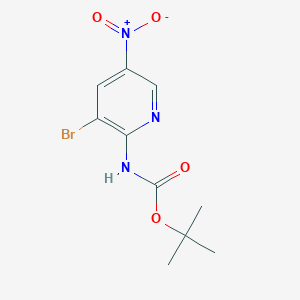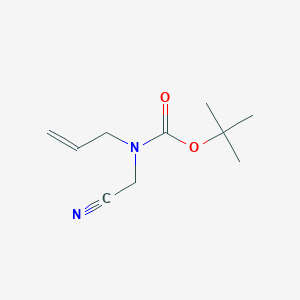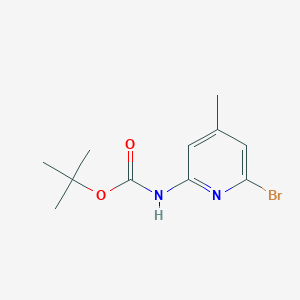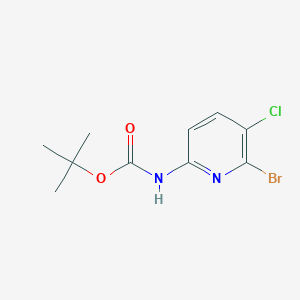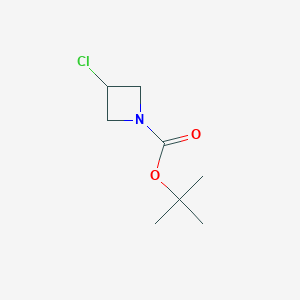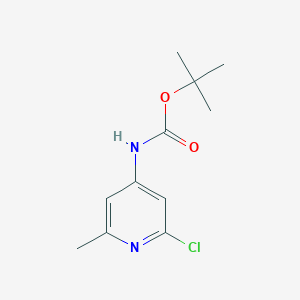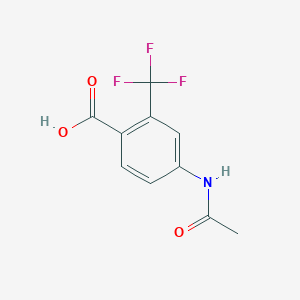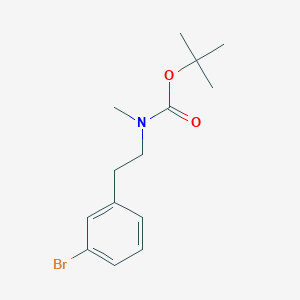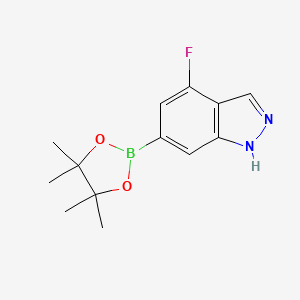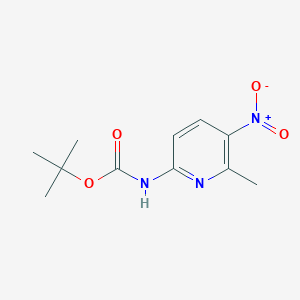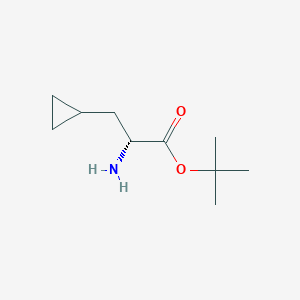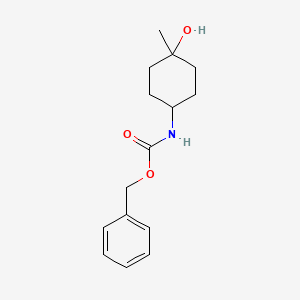
benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate
描述
benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by the presence of a benzyl group, a hydroxy-methylcyclohexyl group, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4-hydroxy-4-methylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxy-4-methylcyclohexylamine. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as indium triflate, can enhance the efficiency of the reaction and reduce the formation of byproducts . Additionally, the use of microwave acceleration has been observed to improve reaction rates and yields in certain cases .
化学反应分析
Types of Reactions
benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of benzyl (4-hydroxy-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .
相似化合物的比较
Similar Compounds
Boc (t-Butyloxycarbonyl) Carbamate: Commonly used as a protecting group for amines in peptide synthesis.
CBz (Carboxybenzyl) Carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Methyl Carbamate: Used as a carbamoyl donor in various synthetic reactions.
Uniqueness
benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate is unique due to its specific structural features, which include a hydroxy-methylcyclohexyl group and a benzyl group
属性
IUPAC Name |
benzyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(18)9-7-13(8-10-15)16-14(17)19-11-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVGFBVSWAGOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
